2,5-difluoro-N-propylbenzenesulfonamide
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Overview
Description
2,5-Difluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11F2NO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, agriculture, and materials science . The presence of fluorine atoms in the aromatic ring enhances the compound’s stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-propylbenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the aromatic ring can be substituted by nucleophiles such as amines and thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Substituted benzenesulfonamides.
Oxidation: Benzenesulfonic acids.
Reduction: Aminobenzenesulfonamides.
Scientific Research Applications
2,5-Difluoro-N-propylbenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets . The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Difluoro-N-propylbenzenesulfonamide is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which significantly influences its chemical reactivity and biological activity . The presence of the propyl group further enhances its lipophilicity, making it more effective in crossing biological membranes .
Properties
Molecular Formula |
C9H11F2NO2S |
---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
2,5-difluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11F2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
KOXUPPGMYNACLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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